Vinylcyclohexane

Description

The exact mass of the compound Vinylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73939. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vinylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLDYFCCDKENPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-06-0, 26951-20-2 | |

| Record name | Poly(vinylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90219725 | |

| Record name | Vinylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-12-5 | |

| Record name | Vinylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q49PJ3TT00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinylcyclohexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclohexane, also known as ethenylcyclohexane or cyclohexylethylene, is a cyclic olefin of significant interest in organic synthesis and polymer chemistry. Its unique structure, combining a saturated cyclohexane (B81311) ring with a reactive vinyl group, makes it a versatile building block for the synthesis of a variety of organic compounds and polymers. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key reactions, complete with detailed experimental protocols and structural visualizations.

Chemical Structure and Identification

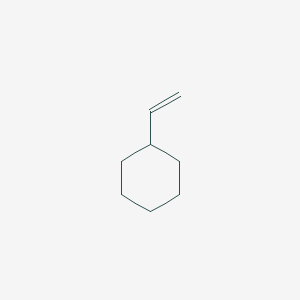

The fundamental structure of vinylcyclohexane consists of a vinyl group (–CH=CH₂) attached to a cyclohexane ring.

Structure of Vinylcyclohexane:

Caption: Chemical structure of vinylcyclohexane.

Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | Ethenylcyclohexane[1] |

| Synonyms | Vinylcyclohexane, Cyclohexylethylene, Cyclohexylethene[1][2] |

| CAS Number | 695-12-5[1][2] |

| Molecular Formula | C₈H₁₄[1][2] |

| InChI | InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2[1] |

| InChIKey | LDLDYFCCDKENPD-UHFFFAOYSA-N[1] |

| SMILES | C1CCC(CC1)C=C |

Physical and Chemical Properties

Vinylcyclohexane is a colorless liquid with a characteristic mild, sweet odor.[3] It is insoluble in water but soluble in many organic solvents.[3][4]

Table of Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 110.20 g/mol | [1] |

| Boiling Point | 128 °C | [5][6] |

| Melting Point | -101 °C (-150°F) | [7] |

| Density | 0.805 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 15 mmHg at 25 °C (77°F) | [7] |

| Vapor Density | 3.76 (Air = 1) | [7] |

| Flash Point | 15.6 °C (60°F) | [7] |

| Refractive Index (n20/D) | 1.446 |[5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of vinylcyclohexane.

Table of Spectroscopic Data:

| Technique | Key Peaks / Signals (Solvent: CDCl₃) |

| ¹H NMR | δ 5.78 (m, 1H), 4.91 (dd, J=18.9, 10.8 Hz, 2H), 1.95 (m, 1H), 1.75-1.64 (m, 5H), 1.29-1.06 (m, 5H)[8] |

| ¹³C NMR | Signals expected for 2 sp² carbons (vinyl group) and 6 sp³ carbons (cyclohexane ring) |

| Infrared (IR) | Key absorptions for C=C stretch, =C-H stretch, and C-H stretch. |

| Mass Spec. (MS) | Molecular Ion (M⁺) peak at m/z = 110. Prominent fragment ions at m/z = 81 and 67.[9] |

Reactivity and Key Reactions

The vinyl group in vinylcyclohexane is the primary site of its reactivity, undergoing typical alkene reactions. It is also used as a monomer in polymerization.[4]

Hydration Reactions

The addition of water across the double bond of vinylcyclohexane can be achieved through several methods, yielding different regioisomers.

Reaction Pathways for the Hydration of Vinylcyclohexane:

Caption: Hydration reaction pathways of vinylcyclohexane.

-

Oxymercuration-Demercuration: This two-step process results in the Markovnikov addition of water to the double bond, forming 1-cyclohexylethanol. A key advantage of this method is that it avoids carbocation rearrangements.[10] The reaction proceeds through a mercurinium ion intermediate.[5]

-

Acid-Catalyzed Hydration: Treatment with a strong acid, such as sulfuric acid, in the presence of water also yields the Markovnikov product, 1-cyclohexylethanol. This reaction proceeds through a carbocation intermediate, which can be susceptible to rearrangements in other systems.[11][12]

-

Hydroboration-Oxidation: This reaction provides the anti-Markovnikov product, 2-cyclohexylethanol. Borane (BH₃) adds to the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[2][3]

Experimental Protocols

General Spectroscopic Analysis Workflow

The characterization of vinylcyclohexane and its reaction products typically follows a standard spectroscopic workflow.

Workflow for Spectroscopic Analysis:

Caption: General workflow for spectroscopic analysis.

Protocol for Oxymercuration-Demercuration

This protocol is a generalized procedure for the oxymercuration-demercuration of an alkene like vinylcyclohexane.

-

Oxymercuration: In a round-bottom flask, dissolve vinylcyclohexane in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add mercuric acetate (B1210297) (Hg(OAc)₂) to the solution and stir at room temperature for 30-60 minutes. The disappearance of the alkene can be monitored by TLC.

-

Demercuration: Cool the reaction mixture in an ice bath.

-

Add an aqueous solution of sodium hydroxide, followed by the slow, portion-wise addition of sodium borohydride (B1222165) (NaBH₄).

-

Stir the mixture for 1-2 hours. The formation of elemental mercury as a grey precipitate will be observed.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 1-cyclohexylethanol by column chromatography or distillation.

Protocol for Acid-Catalyzed Hydration

This is a general procedure for the acid-catalyzed hydration of an alkene.

-

To a solution of vinylcyclohexane in a suitable solvent (e.g., diethyl ether or THF), add a dilute aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).[13]

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by GC or TLC.

-

Once the reaction is complete, neutralize the acid with a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude 1-cyclohexylethanol, which can be purified further.

Protocol for Hydroboration-Oxidation

The following is a generalized protocol for the hydroboration-oxidation of an alkene.

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve vinylcyclohexane in anhydrous THF.

-

Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF).[7]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Oxidation: Cool the mixture again in an ice bath and slowly add an aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).[7]

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic phase, filter, and remove the solvent to yield the crude 2-cyclohexylethanol, which can then be purified.

Safety and Hazards

Vinylcyclohexane is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may be fatal if swallowed and enters the airways.[1]

Conclusion

Vinylcyclohexane is a valuable compound in organic chemistry with well-defined physical, chemical, and spectroscopic properties. Its reactivity, particularly at the vinyl moiety, allows for the stereoselective and regioselective synthesis of various cyclohexyl-substituted compounds, making it a cornerstone for further chemical transformations and polymer synthesis. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this versatile molecule.

References

- 1. VINYLCYCLOHEXANE(695-12-5) 13C NMR [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. VINYLCYCLOHEXANE(695-12-5) 1H NMR spectrum [chemicalbook.com]

- 5. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Cyclohexane, ethenyl- [webbook.nist.gov]

- 9. Vinylcyclohexane | C8H14 | CID 12757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. en.wikipedia.org [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5.3 Hydration of Alkenes: Addition of H2O – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

Synthesis of Vinylcyclohexane via Dehydration of Cyclohexylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of vinylcyclohexane through the dehydration of cyclohexylethanol. Vinylcyclohexane is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and polymers. This document details the underlying chemical principles, reaction mechanisms, experimental protocols, and quantitative data associated with this transformation. A key focus is placed on both traditional acid-catalyzed methods and more selective catalytic approaches.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes. The conversion of cyclohexylethanol to vinylcyclohexane represents a key step in various synthetic pathways, offering access to a versatile intermediate. This guide explores the synthesis of vinylcyclohexane, a compound with significant potential in medicinal chemistry and materials science. The reaction involves the elimination of a water molecule from either 1-cyclohexylethanol (B74718) or 2-cyclohexylethanol (B1346017), leading to the formation of a carbon-carbon double bond. The regioselectivity of this elimination is a critical aspect, with the formation of vinylcyclohexane being the desired outcome.

Reaction Mechanisms

The dehydration of cyclohexylethanol typically proceeds via an elimination reaction, with the specific mechanism (E1 or E2) being dependent on the structure of the alcohol substrate and the reaction conditions.

-

E1 (Elimination, Unimolecular): Secondary alcohols, such as 1-cyclohexylethanol, predominantly undergo dehydration through an E1 mechanism in the presence of a strong acid catalyst.[1][2] The reaction proceeds in three key steps:

-

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[3]

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step of the reaction.[4]

-

Deprotonation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the alkene and regeneration of the acid catalyst.[5]

-

-

E2 (Elimination, Bimolecular): Primary alcohols are more likely to dehydrate via an E2 mechanism, which is a concerted, one-step process.[1][2] In the context of cyclohexylethanol, if 2-cyclohexylethanol were the starting material, an E2 mechanism could be favored under specific conditions.

Signaling Pathway Diagram: E1 Dehydration of 1-Cyclohexylethanol

Experimental Protocols

Two primary approaches for the dehydration of cyclohexylethanol are presented: a traditional acid-catalyzed method and a more selective heterogeneous catalytic method.

Acid-Catalyzed Dehydration of 1-Cyclohexylethanol (General Procedure)

This protocol is based on established procedures for the dehydration of similar secondary alcohols, such as 2-methylcyclohexanol.[6][7][8]

Materials:

-

1-Cyclohexylethanol

-

Concentrated phosphoric acid (85%) or sulfuric acid (9 M)[9]

-

Boiling chips

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or calcium chloride[10]

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)[11]

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-cyclohexylethanol and a catalytic amount of concentrated phosphoric acid or sulfuric acid. Add a few boiling chips to ensure smooth boiling.

-

Dehydration and Distillation: Assemble a distillation apparatus and heat the reaction mixture using a heating mantle. The lower-boiling product, vinylcyclohexane, will distill as it is formed, shifting the equilibrium towards the product side.[7] Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or calcium chloride.[10]

-

Purification: Decant or filter the dried organic layer into a clean, dry flask and purify by simple or fractional distillation to obtain pure vinylcyclohexane.

Zirconium Oxide-Catalyzed Dehydration of 1-Cyclohexylethanol

This method offers high selectivity for vinylcyclohexane.[12]

Materials:

-

1-Cyclohexylethanol

-

Zirconium oxide catalyst[12]

-

Tubular reactor

-

Inert gas (e.g., nitrogen)

-

Condenser

-

Collection flask

Procedure:

-

Catalyst Preparation: The zirconium oxide catalyst can be prepared by calcining a zirconium compound at temperatures between 300-1500 °C.[12]

-

Reaction Setup: Pack a tubular reactor with the zirconium oxide catalyst.

-

Dehydration: Heat the catalyst bed to the reaction temperature (e.g., 376-398 °C).[13] Feed a solution of 1-cyclohexylethanol into the reactor, typically with an inert carrier gas.

-

Product Collection: The product stream exiting the reactor is cooled and condensed to collect the liquid products.

-

Analysis: The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for vinylcyclohexane.

Quantitative Data

The efficiency of the synthesis is evaluated based on conversion, selectivity, and yield.

| Parameter | Zirconium Oxide-Catalyzed Dehydration of 1-Cyclohexylethanol |

| Starting Material | 1-Cyclohexylethanol |

| Catalyst | Zirconium (IV) oxide |

| Temperature | 376 - 398 °C |

| Conversion of 1-Cyclohexylethanol | 45%[13] |

| Selectivity for Vinylcyclohexane | 84%[13] |

| Selectivity for Ethylidenecyclohexane (by-product) | 6%[13] |

Note: Data is sourced from a specific patent and may vary with precise experimental conditions.[13]

Spectroscopic Data for Characterization

Confirmation of the starting material and the final product can be achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1-Cyclohexylethanol | 0.9-1.9 (m, 11H, cyclohexyl-H), 1.2 (d, 3H, CH3), 3.6 (m, 1H, CHOH) | 14.2, 25.9, 26.0, 26.4, 28.5, 45.9, 72.3 |

| 2-Cyclohexylethanol | 0.8-1.8 (m, 11H, cyclohexyl-H), 1.4 (q, 2H, CH2-CH2OH), 3.7 (t, 2H, CH2OH) | 26.2, 26.5, 33.2, 34.9, 37.8, 61.1 |

| Vinylcyclohexane | 1.0-1.8 (m, 11H, cyclohexyl-H), 4.8-5.0 (m, 2H, =CH2), 5.7-5.9 (m, 1H, -CH=) | 26.3, 32.5, 42.8, 111.9, 143.8 |

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used.[14][15][16][17][18][19]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of vinylcyclohexane via acid-catalyzed dehydration.

Conclusion

The synthesis of vinylcyclohexane from cyclohexylethanol is a robust and adaptable transformation. While traditional acid-catalyzed dehydration provides a straightforward route, modern catalytic methods, such as those employing zirconium oxide, offer improved selectivity and milder reaction conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the foundational knowledge for researchers to successfully implement and optimize this important synthetic procedure in their work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. study.com [study.com]

- 4. gdckulgam.edu.in [gdckulgam.edu.in]

- 5. m.youtube.com [m.youtube.com]

- 6. cerritos.edu [cerritos.edu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. JPH054931A - Method for producing vinylcyclohexane - Google Patents [patents.google.com]

- 13. VINYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]

- 14. Vinylcyclohexane | C8H14 | CID 12757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. VINYLCYCLOHEXANE(695-12-5) 13C NMR [m.chemicalbook.com]

- 16. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-Cyclohexylethanol | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Cyclohexylethanol (4442-79-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of Vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions of vinylcyclohexane. The reactions discussed are fundamental in organic synthesis and offer pathways to a variety of functionalized cyclohexane (B81311) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction to Electrophilic Addition Reactions of Alkenes

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double or triple bonds. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. The regioselectivity and stereochemistry of these reactions are governed by the stability of the carbocation intermediate (Markovnikov's rule) and the mechanism of the addition (syn- or anti-addition).

Vinylcyclohexane presents an interesting substrate for such reactions due to the potential for carbocation rearrangements, leading to products that may not be immediately obvious from a simple application of Markovnikov's rule. This guide will delve into the specifics of several key electrophilic addition reactions as they apply to vinylcyclohexane.

Hydrohalogenation: Addition of HBr

The reaction of vinylcyclohexane with hydrogen bromide (HBr) is a classic example of an electrophilic addition that proceeds with a carbocation rearrangement.

Reaction Mechanism and Product Outcome

The reaction is initiated by the electrophilic attack of the vinyl group's π electrons on the hydrogen of HBr. This follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, leading to the formation of a secondary carbocation.

However, this secondary carbocation is adjacent to a tertiary carbon on the cyclohexane ring. A 1,2-hydride shift occurs, where a hydride ion migrates from the cyclohexane ring to the secondary carbocation center. This rearrangement results in the formation of a more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the tertiary carbocation to yield the major product, 1-bromo-1-ethylcyclohexane.[1][2][3][4][5][6]

The direct attack of the bromide ion on the initially formed secondary carbocation, which would lead to (1-bromoethyl)cyclohexane, is a minor pathway.

Reaction Scheme:

-

Starting Material: Vinylcyclohexane

-

Reagent: Hydrogen Bromide (HBr)

-

Minor Product: (1-Bromoethyl)cyclohexane

Signaling Pathway Diagram for Hydrobromination of Vinylcyclohexane

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of vinylcyclohexane. The document details experimental protocols, presents a thorough interpretation of spectral data, and offers visual aids to elucidate the structural assignments and analytical workflow.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR in the characterization of vinylcyclohexane, a molecule featuring both saturated cycloalkane and unsaturated vinyl moieties.

Predicted ¹H NMR Spectral Data of Vinylcyclohexane

The ¹H NMR spectrum of vinylcyclohexane is characterized by signals corresponding to the vinyl protons and the protons of the cyclohexane (B81311) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicities) are determined by the number of neighboring non-equivalent protons, governed by the n+1 rule. The coupling constants (J) provide information about the dihedral angles between adjacent protons.

The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: Predicted ¹H NMR Data for Vinylcyclohexane

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| H-1' | ~ 5.77 | ddd | J_trans ≈ 17.2, J_cis ≈ 10.4, J_vicinal ≈ 6.4 |

| H-2' (trans to H-1) | ~ 4.95 | d | J_trans ≈ 17.2 |

| H-2' (cis to H-1) | ~ 4.87 | d | J_cis ≈ 10.4 |

| H-1 | ~ 1.95 | m | - |

| H-2, H-6 (axial) | ~ 1.72 | m | - |

| H-2, H-6 (equatorial) | ~ 1.65 | m | - |

| H-3, H-5 (axial) | ~ 1.26 | m | - |

| H-3, H-5 (equatorial) | ~ 1.17 | m | - |

| H-4 (axial) | ~ 1.26 | m | - |

| H-4 (equatorial) | ~ 1.07 | m | - |

Note: The chemical shifts for the cyclohexane protons are complex and overlapping multiplets. The values presented are approximate centers of these multiplets. Coupling constants for the vinyl group are typical values for geminal, cis, and trans relationships.[2]

Predicted ¹³C NMR Spectral Data of Vinylcyclohexane

The ¹³C NMR spectrum of vinylcyclohexane provides information on the number of non-equivalent carbon atoms and their chemical environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) sequences can further differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for Vinylcyclohexane

| Carbon | Chemical Shift (δ) (ppm) | Carbon Type (from DEPT) |

| C-1' | ~ 143.0 | CH |

| C-2' | ~ 111.9 | CH₂ |

| C-1 | ~ 44.5 | CH |

| C-2, C-6 | ~ 32.8 | CH₂ |

| C-3, C-5 | ~ 26.5 | CH₂ |

| C-4 | ~ 26.2 | CH₂ |

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the vinylcyclohexane sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar analytes like vinylcyclohexane.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition

-

Instrumentation: The data presented were notionally acquired on a 400 MHz NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 45-90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

-

DEPT Experiments: DEPT-90 and DEPT-135 experiments are run to differentiate between CH, CH₂, and CH₃ carbons.

Visualization of Structure and Workflow

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of vinylcyclohexane with proton and carbon numbering corresponding to the data in Tables 1 and 2.

Caption: Structure of Vinylcyclohexane with Numbering for NMR Assignments.

NMR Spectral Analysis Workflow

The logical workflow for NMR spectral analysis, from sample preparation to final structure elucidation, is outlined in the following diagram.

Caption: General Workflow for NMR Spectral Analysis.

Conclusion

The ¹H and ¹³C NMR spectra of vinylcyclohexane provide a wealth of information that allows for its unambiguous structural identification. The characteristic signals of the vinyl group are clearly distinguishable from the complex, overlapping signals of the cyclohexane ring protons. Through the combined analysis of chemical shifts, coupling constants, and multiplicity patterns, along with the use of techniques like DEPT, a complete assignment of all proton and carbon signals can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists involved in the structural characterization of organic molecules.

References

An In-depth Technical Guide to the Physical Properties of Vinylcyclohexane Monomer

This technical guide provides a comprehensive overview of the key physical properties of vinylcyclohexane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require precise data and methodologies for handling and characterizing this monomer.

Overview of Vinylcyclohexane

Vinylcyclohexane, also known as cyclohexylethylene, is a colorless liquid organic compound.[1][2] It consists of a vinyl group attached to a cyclohexane (B81311) ring. Its primary application is as a monomer in the synthesis of polymers and copolymers, contributing to materials with specific mechanical properties.[2] A thorough understanding of its physical properties is crucial for its application in polymer synthesis, as a solvent, and as a starting material for other organic compounds.[1]

Physical Properties of Vinylcyclohexane

The boiling point and density are critical physical constants for the identification, purification, and handling of vinylcyclohexane. These properties are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 128 °C | At standard atmospheric pressure (lit.)[3][4][5][6] |

| 127-128 °C | At standard atmospheric pressure[7] | |

| Density | 0.805 g/mL | At 25 °C (lit.)[4][6][8][9] |

| 0.8 g/mL | Not specified[3] | |

| 0.842 g/cm³ | At 0 °C[5] |

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of vinylcyclohexane requires standardized experimental protocols. The following sections detail the methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, constant temperature during distillation.[10]

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus or a micro boiling point apparatus using a Thiele tube. For the latter, a small test tube containing 2-3 mL of vinylcyclohexane is attached to a thermometer.[10] A capillary tube, sealed at one end, is placed inside the test tube with the open end down.[11]

-

Heating: The apparatus is heated gently in a liquid bath (e.g., paraffin (B1166041) oil).[10][11] The heating should be gradual to ensure uniform temperature distribution, which can be facilitated by stirring.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the vinylcyclohexane is overcoming the external pressure.[11]

-

Measurement: Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of vinylcyclohexane.[11]

-

Pressure Correction: Since boiling point is dependent on atmospheric pressure, it is important to record the ambient pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density is an intensive physical property defined as the mass of a substance per unit volume (d = m/V).[12] It is temperature-dependent, so the temperature of the measurement must be recorded.

Protocol:

-

Mass Measurement of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 10 mL) using an analytical balance. Record this mass.

-

Filling the Container: Carefully fill the container with vinylcyclohexane up to the calibration mark. Ensure there are no air bubbles.

-

Temperature Equilibration: Place the filled container in a constant temperature water bath until the vinylcyclohexane reaches the desired temperature (e.g., 25 °C). The volume of the liquid may change slightly, so it may be necessary to add or remove a small amount to align with the calibration mark.

-

Mass Measurement of Filled Container: Dry the outside of the container and weigh it again on the analytical balance. Record this new mass.

-

Calculation:

-

Calculate the mass of the vinylcyclohexane by subtracting the mass of the empty container from the mass of the filled container.

-

Divide the mass of the vinylcyclohexane by the known volume of the container to obtain the density.

-

Repeat the procedure for multiple trials to ensure accuracy.[12]

-

References

- 1. Page loading... [guidechem.com]

- 2. CAS 695-12-5: Vinylcyclohexane | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 695-12-5 CAS MSDS (VINYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Vinylcyclohexane 695-12-5 [mingyuanchemical.com]

- 7. Vinylcyclohexane - 25g | Worldwide Life Sciences [wwmponline.com]

- 8. VINYLCYCLOHEXANE | 695-12-5 [chemicalbook.com]

- 9. 乙烯基环己烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

The Duality of the Vinyl Group: An In-depth Technical Guide to the Reactivity of Vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Vinylcyclohexane, a seemingly simple molecule, possesses a vinyl group that exhibits a rich and diverse range of chemical reactivity. This guide provides a comprehensive exploration of the fundamental reactions involving this functional group, offering insights into electrophilic additions, radical processes, cycloadditions, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for professionals in chemical research and drug development.

Electrophilic Addition Reactions: A Tale of Rearrangement and Regioselectivity

The vinyl group of vinylcyclohexane readily undergoes electrophilic addition reactions. The regioselectivity of these additions is dictated by the stability of the resulting carbocation intermediate, with rearrangement often occurring to form a more stable carbocation.

Hydrohalogenation: The Predominance of Rearrangement

The addition of hydrogen halides, such as hydrogen bromide (HBr), to vinylcyclohexane is a classic example of an electrophilic addition that proceeds with a hydride shift. The initial protonation of the vinyl group can lead to a secondary carbocation. However, a rapid 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexane (B81311) ring results in a more stable tertiary carbocation. Subsequent attack by the bromide ion yields the rearranged product, 1-bromo-1-ethylcyclohexane, as the major product.[1][2][3][4][5]

Reaction Pathway for Hydrobromination of Vinylcyclohexane

Caption: Mechanism of HBr addition to vinylcyclohexane.

Experimental Protocol: Synthesis of 1-Bromo-1-ethylcyclohexane

A detailed experimental protocol for this reaction is as follows:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add vinylcyclohexane. Cool the flask in an ice bath.

-

Addition of HBr: Slowly add a solution of HBr in acetic acid or bubble HBr gas through the solution while maintaining the low temperature.

-

Reaction: Allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by pouring the mixture into ice-cold water. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by distillation or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data for Hydrobromination

| Product | Yield |

| 1-Bromo-1-ethylcyclohexane | Typically the major product, though specific yields can vary based on reaction conditions. |

Spectroscopic Data for 1-Bromo-1-ethylcyclohexane

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group protons and the protons of the cyclohexane ring. |

| ¹³C NMR | Resonances for the quaternary carbon attached to the bromine, the ethyl group carbons, and the cyclohexane ring carbons. |

| FTIR | Characteristic C-Br stretching vibration. |

Hydration: Controlling Regioselectivity through Reaction Conditions

The addition of water to the vinyl group of vinylcyclohexane can be controlled to yield either the Markovnikov or anti-Markovnikov product.

Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[5][6][7] The reaction proceeds via a mercurinium ion intermediate, which is then attacked by water at the more substituted carbon. Subsequent demercuration with sodium borohydride (B1222165) yields the corresponding alcohol.

Experimental Protocol: Oxymercuration-Demercuration of Vinylcyclohexane

-

Oxymercuration: In a round-bottom flask, dissolve vinylcyclohexane in a mixture of tetrahydrofuran (B95107) (THF) and water. Add mercury(II) acetate (B1210297) and stir the mixture at room temperature.

-

Demercuration: After the initial reaction is complete (as monitored by TLC), add a solution of sodium borohydride in aqueous sodium hydroxide.

-

Workup: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Characterization: Remove the solvent under reduced pressure and purify the resulting alcohol by distillation or column chromatography. Characterize the product using spectroscopic methods.

Quantitative Data for Oxymercuration-Demercuration

| Product | Regioselectivity | Typical Yield |

| 1-(Cyclohexyl)ethanol | Markovnikov | High |

Spectroscopic Data for 1-(Cyclohexyl)ethanol

| Technique | Key Features |

| ¹H NMR | Signals for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the methyl group, and the cyclohexane ring protons. |

| ¹³C NMR | Resonances for the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the cyclohexane ring. |

| FTIR | Broad O-H stretching band and a C-O stretching band. |

Hydroboration-oxidation provides a route to the anti-Markovnikov hydration of alkenes.[8][9] The boron atom of borane (B79455) (BH₃) adds to the less substituted carbon of the vinyl group, and the hydride adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.

Experimental Protocol: Hydroboration-Oxidation of Vinylcyclohexane

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve vinylcyclohexane in anhydrous THF. Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at a low temperature (e.g., 0 °C).

-

Oxidation: After the hydroboration is complete, slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, maintaining a controlled temperature.

-

Workup: After the oxidation is complete, separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over a drying agent.

-

Purification and Characterization: Remove the solvent and purify the resulting alcohol. Characterize the product by spectroscopic methods to confirm the anti-Markovnikov regiochemistry.

Quantitative Data for Hydroboration-Oxidation

| Product | Regioselectivity | Typical Yield |

| 2-(Cyclohexyl)ethanol | Anti-Markovnikov | High |

Spectroscopic Data for 2-(Cyclohexyl)ethanol

| Technique | Key Features |

| ¹H NMR | Signals for the hydroxyl proton, the methylene (B1212753) protons of the ethyl group, and the protons of the cyclohexane ring. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the carbons of the cyclohexane ring. |

| FTIR | Broad O-H stretching band and a C-O stretching band. |

Workflow for the Hydration of Vinylcyclohexane

Caption: Hydration pathways of vinylcyclohexane.

Radical Reactions: Exploring Alternative Reactivity

The vinyl group of vinylcyclohexane can also participate in radical reactions, offering pathways to different products compared to electrophilic additions.

Radical Polymerization

Vinylcyclohexane can undergo free-radical polymerization to produce poly(vinylcyclohexane). This process is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN.[7]

Experimental Protocol: Free-Radical Polymerization of Vinylcyclohexane

-

Monomer Purification: Purify vinylcyclohexane to remove any inhibitors.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add the purified vinylcyclohexane and a radical initiator.

-

Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction time and temperature will influence the molecular weight and properties of the resulting polymer.

-

Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Purification and Characterization: Filter the polymer, wash it with the non-solvent, and dry it under vacuum. Characterize the polymer's molecular weight, polydispersity, and thermal properties using techniques like gel permeation chromatography (GPC) and differential scanning calorimetry (DSC).

Properties of Poly(vinylcyclohexane)

| Property | Description |

| Tacticity | The stereochemistry of the polymer can be atactic, syndiotactic, or isotactic depending on the polymerization method. |

| Thermal Properties | Possesses a high glass transition temperature. |

| Solubility | Soluble in various organic solvents. |

Spectroscopic Data for Poly(vinylcyclohexane)

| Technique | Key Features |

| ¹H NMR | Broad signals corresponding to the polymer backbone and the cyclohexane rings. |

| ¹³C NMR | Resonances for the carbons in the polymer backbone and the cyclohexane side chains. |

| FTIR | Characteristic C-H stretching and bending vibrations of the saturated hydrocarbon structure. |

Cationic Polymerization

Cationic polymerization of vinylcyclohexane can be initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a protic co-initiator like water or an alcohol.[10][11][12] This method can also lead to the formation of poly(vinylcyclohexane).

Experimental Protocol: Cationic Polymerization of Vinylcyclohexane

-

Reaction Setup: Assemble a dry reaction vessel under an inert atmosphere.

-

Reagents: Add a solution of vinylcyclohexane in a suitable solvent to the vessel.

-

Initiation: Introduce the Lewis acid initiator and co-initiator at a controlled temperature.

-

Polymerization: Allow the polymerization to proceed for the desired time.

-

Termination and Isolation: Terminate the reaction by adding a quenching agent (e.g., methanol). Isolate the polymer by precipitation.

-

Purification and Characterization: Purify and characterize the polymer as described for radical polymerization.

Workflow for Polymerization of Vinylcyclohexane

Caption: Polymerization pathways of vinylcyclohexane.

Cycloaddition Reactions: The Vinyl Group as a Dienophile

The vinyl group of vinylcyclohexane can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, particularly when reacted with electron-rich dienes. However, the reactivity is generally lower compared to dienophiles bearing electron-withdrawing groups.[6][13]

General Reaction Scheme for Diels-Alder Reaction

In a typical Diels-Alder reaction involving vinylcyclohexane, it would react with a conjugated diene to form a substituted cyclohexene (B86901) derivative. The reaction is often facilitated by heat.

Experimental Considerations for Diels-Alder Reactions

-

Reaction Conditions: These reactions often require elevated temperatures to proceed at a reasonable rate.

-

Dienophile Reactivity: The electron-donating nature of the alkyl group on the vinylcyclohexane makes it a less reactive dienophile in normal-demand Diels-Alder reactions. The use of Lewis acid catalysts can sometimes enhance reactivity.

-

Regioselectivity: When unsymmetrical dienes are used, a mixture of regioisomers can be expected.

Quantitative Data for Diels-Alder Reactions of Vinylcyclohexane

| Diene | Dienophile | Product(s) | Yield |

| (Example) 1,3-Butadiene | Vinylcyclohexane | 4-Cyclohexylcyclohexene | Generally low without optimization |

Other Important Reactions

Epoxidation

The vinyl group of vinylcyclohexane can be selectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a vinylcyclohexane oxide, a versatile intermediate for further chemical transformations. Studies on the related compound 4-vinylcyclohexene (B86511) show that the exocyclic double bond is more reactive towards epoxidation than the endocyclic one.[4][14][15][16]

Experimental Protocol: Epoxidation of Vinylcyclohexane

-

Reaction Setup: In a flask, dissolve vinylcyclohexane in a suitable solvent like dichloromethane.

-

Reagent Addition: Add m-CPBA portion-wise at a low temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, wash the reaction mixture with a solution of sodium bisulfite and then with a saturated sodium bicarbonate solution to remove unreacted peroxy acid and the resulting carboxylic acid.

-

Purification and Characterization: Dry the organic layer, remove the solvent, and purify the epoxide by distillation or chromatography. Characterize the product using spectroscopic techniques.

Quantitative Data for Epoxidation

| Oxidizing Agent | Product | Selectivity | Typical Yield |

| m-CPBA | Vinylcyclohexane oxide | High for the vinyl group | Good to excellent |

This in-depth guide provides a foundational understanding of the reactivity of the vinyl group in vinylcyclohexane. The detailed protocols and compiled data serve as a practical resource for chemists to design and execute synthetic strategies involving this versatile building block. The provided visualizations of reaction pathways and experimental workflows aim to facilitate a clearer comprehension of the underlying chemical principles.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Answered: CH2CH3 -Br HBr Vinylcyclohexane 1-Bromo-1-ethylcyclohexane | bartleby [bartleby.com]

- 3. Solved Problem 19 On treatment with HBr, vinylcyclohexane | Chegg.com [chegg.com]

- 4. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. organicreactions.org [organicreactions.org]

- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The role of epoxidation in 4-vinylcyclohexene-induced ovarian toxicity [arizona.aws.openrepository.com]

- 16. The role of epoxidation in 4-vinylcyclohexene-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Vinylcyclohexane Polymerization

This technical guide provides a comprehensive overview of the discovery and historical development of vinylcyclohexane (VCH) polymerization. It details the key scientific milestones, from the initial synthesis of the monomer to the development of sophisticated catalytic systems that control the polymer's stereochemistry and properties. This document is intended for professionals in the fields of polymer chemistry, materials science, and related disciplines.

Introduction and Early Discoveries

The journey into the polymerization of vinylcyclohexane begins with the discovery of its common precursor, 4-vinylcyclohexene (B86511). This compound was first reported in 1912 by Fritz Hofmann as a product of the dimerization of butadiene.[1] Early investigations into the polymerization of 4-vinylcyclohexene were conducted in the presence of acidic catalysts. A 1951 patent by Herbert L. Johnson and Archibald P. Stuart described a process for polymerizing 4-vinylcyclohexene using catalysts such as boron fluoride (B91410) ether complex, sulfuric acid, and stannic chloride to produce viscous, oil-like polymers.[2] These initial studies laid the groundwork for more controlled polymerization techniques that would emerge with the advent of advanced organometallic catalysts.

Ziegler-Natta Polymerization: A Paradigm Shift

The development of Ziegler-Natta catalysts in the mid-20th century revolutionized polymer science, enabling the synthesis of stereoregular polymers.[3] This technology proved to be pivotal for the polymerization of vinylcyclohexane, a sterically hindered α-olefin. Heterogeneous Ziegler-Natta polymerization of VCH is often sluggish due to the bulky cyclohexyl substituent.[4] However, these catalysts were instrumental in producing the first isotactic polyvinylcyclohexane, a tough, crystalline polymer with a high melting point.[5][6]

Subsequent research focused on developing more active and specific homogeneous Ziegler-Natta catalysts. Zirconium-based catalysts, particularly those with Salan ligands and cyclopentadienyl (B1206354) derivatives, have shown exceptionally high activities and isospecificity in VCH polymerization.[7][8] These advanced systems can produce highly isotactic poly(vinylcyclohexane) and, in some cases, enable living polymerization, offering precise control over the polymer's molecular weight and architecture.[4][8]

Quantitative Data for Ziegler-Natta Polymerization of VCH

| Catalyst System | Monomer | Temp (°C) | Activity ( kg/mol ·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Tacticity ([mmmm] %) | Reference |

| δ-TiCl₃ / Al(¹³CH₃)₃ / Zn(¹³CH₃)₂ | Vinylcyclohexane | 50 | - | - | - | >95 | [9] |

| Cp₂ZrCl₂ / MAO | Ethylene/VCH | 70 | - | 13,800 | 2.1 | - | [5] |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAO | Propylene/VCH | 60 | - | 110,000 | 2.1 | 97.4 | [10] |

| Zirconium-Salan Complex | Vinylcyclohexane | 25 | up to 12,000 | 11,000 | 1.4 | >99 | [7] |

| [OSSO]-type Titanium Complex | 1-Vinylcyclohexene | 40 | - | 19,000 | 1.14 | >99 | [11] |

Mₙ: Number-average molecular weight; PDI: Polydispersity index; MAO: Methylaluminoxane.

Experimental Protocol: Ziegler-Natta Polymerization of Vinylcyclohexane

The following is a generalized experimental protocol based on procedures described in the literature.[9][11]

1. Materials:

-

Vinylcyclohexane (monomer), purified by distillation over a drying agent.

-

Toluene (solvent), dried and deoxygenated.

-

Ziegler-Natta catalyst (e.g., δ-TiCl₃ or a zirconium complex).

-

Co-catalyst/activator (e.g., Al(C₂H₅)₃, MAO).

-

Inert gas (Argon or Nitrogen).

-

Methanol (for quenching and precipitation).

-

Hydrochloric acid (for washing).

2. Procedure:

-

A glass reactor is thoroughly dried and purged with an inert gas.

-

The solvent (toluene) is introduced into the reactor.

-

The Ziegler-Natta catalyst and co-catalyst are added to the reactor under an inert atmosphere. The mixture may be pre-activated by stirring for a set period.

-

The vinylcyclohexane monomer is then introduced into the reactor.

-

The polymerization is carried out at a specific temperature (e.g., 50-70°C) for a designated time, with continuous stirring.

-

The reaction is terminated by adding an excess of acidified methanol.

-

The precipitated polymer is filtered, washed multiple times with methanol, and then dried under vacuum to a constant weight.

Ziegler-Natta Polymerization Pathway

Caption: Ziegler-Natta polymerization mechanism for vinylcyclohexane.

Anionic Polymerization

Anionic polymerization offers another powerful route to synthesize well-defined polymers. The first successful anionic polymerization of 1-vinylcyclohexene was reported using sec-butyllithium (B1581126) as an initiator in a nonpolar solvent like cyclohexane.[12] This method proceeds in a "living" manner, meaning that the propagating chain ends remain active until intentionally terminated.[13][14] This characteristic allows for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers. The polymerization rate and the state of the carbanionic species are highly dependent on the solvent used, with polar solvents generally leading to faster rates.[13]

Quantitative Data for Anionic Polymerization of 1-Vinylcyclohexene

| Initiator | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| sec-BuLi | Cyclohexane | 25 | 10,000 | 1.05 | [12] |

| sec-BuLi | Cyclohexane | 25 | 20,000 | 1.05 | [12] |

Experimental Protocol: Anionic Polymerization of 1-Vinylcyclohexene

The following is a generalized protocol for anionic polymerization.[12]

1. Materials:

-

1-Vinylcyclohexene (monomer), rigorously purified.

-

Cyclohexane (solvent), rigorously dried.

-

sec-Butyllithium (initiator).

-

Methanol (terminating agent).

-

High-vacuum line and glassware.

2. Procedure:

-

All glassware is flame-dried under high vacuum to remove any traces of water and air.

-

The purified solvent (cyclohexane) is distilled into the reaction flask under vacuum.

-

The initiator (sec-butyllithium) is added to the solvent via syringe.

-

The purified monomer (1-vinylcyclohexene) is then distilled into the reactor, initiating the polymerization. A color change may be observed.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) until the monomer is fully consumed.

-

The living polymer chains are terminated by the addition of degassed methanol.

-

The polymer is isolated by precipitation in an excess of methanol, followed by filtration and drying under vacuum.

Anionic Polymerization Pathway

Caption: Anionic polymerization mechanism for vinylcyclohexane.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, such as a protic acid or a Lewis acid, which attacks the electron-rich double bond of the vinyl monomer.[15][16] This process generates a carbocation that propagates by adding to subsequent monomer units. For vinylcyclohexane, the formation of a stable tertiary carbocation would facilitate this type of polymerization.[17] Cationic polymerization is highly sensitive to the reaction conditions, including the solvent and temperature, which influence the stability of the propagating carbocation and the rate of potential side reactions like chain transfer.[16] While less common for producing high molecular weight, stereoregular poly(vinylcyclohexane) compared to Ziegler-Natta methods, it represents a fundamental mechanism for vinyl polymer synthesis.

Experimental Protocol: Cationic Polymerization of 4-Vinylcyclohexene

The following is a generalized protocol based on early literature.[2]

1. Materials:

-

4-Vinylcyclohexene (monomer).

-

Catalyst (e.g., Boron fluoride ether complex, SnCl₄, or concentrated H₂SO₄).

-

Solvent (optional, e.g., a dry, non-coordinating solvent).

-

Quenching agent (e.g., water or an alcohol).

2. Procedure:

-

The monomer is placed in a dry reaction vessel, optionally with a solvent.

-

The vessel is brought to the desired reaction temperature (e.g., 35-130°C).

-

The cationic initiator (catalyst) is carefully added to the monomer.

-

The reaction is allowed to proceed for a sufficient time to achieve the desired degree of polymerization. The viscosity of the mixture will increase as the polymer forms.

-

The reaction is terminated by adding a quenching agent.

-

The resulting polymer is separated from the reaction mixture, which may involve washing to remove the catalyst and unreacted monomer, followed by drying.

Cationic Polymerization Pathway

Caption: Cationic polymerization mechanism for vinylcyclohexane.

Conclusion

The history of vinylcyclohexane polymerization is a compelling narrative of progress in polymer chemistry. From early explorations with acid catalysts to the precise control afforded by modern Ziegler-Natta and anionic "living" systems, the field has evolved significantly. The ability to control the stereochemistry of poly(vinylcyclohexane) has unlocked access to materials with a range of properties, from tough, high-melting point crystalline plastics to amorphous resins with excellent optical clarity.[6][18] This journey highlights the critical interplay between catalyst design and polymer architecture, a central theme that continues to drive innovation in materials science.

References

- 1. STUDIES ON THE POLYMERIZATION OF 4-VINYLCYCLOHEXENE - ProQuest [proquest.com]

- 2. US2576515A - Polymerization of vinylcyclohexene - Google Patents [patents.google.com]

- 3. pslc.ws [pslc.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 14. pslc.ws [pslc.ws]

- 15. pslc.ws [pslc.ws]

- 16. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

Navigating the Solution: A Technical Guide to the Solubility of Vinylcyclohexane in Common Organic Solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of vinylcyclohexane, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a logical framework for solvent selection.

Introduction

Vinylcyclohexane (VCH), a nonpolar hydrocarbon, plays a significant role as a monomer and an intermediate in the synthesis of polymers and specialty chemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, process design, purification, and formulation development. This guide addresses the current landscape of knowledge regarding VCH solubility, acknowledging the limited availability of precise quantitative data in public literature and providing the necessary tools for its empirical determination.

Core Principles of Vinylcyclohexane Solubility

The solubility of vinylcyclohexane is primarily governed by the principle of "like dissolves like." As a nonpolar aliphatic hydrocarbon, it is anticipated to exhibit high solubility in nonpolar solvents and diminishing solubility in solvents of increasing polarity. Intermolecular interactions between VCH and solvent molecules are dominated by weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to overcome the cohesive forces within both the solute (VCH-VCH) and the solvent (solvent-solvent) must be compensated by the energy released upon the formation of new solute-solvent interactions (VCH-solvent).

Solubility of Vinylcyclohexane in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Reported Solubility | Expected Solubility |

| Alkanes | Hexane | Nonpolar | Data not available | Highly Soluble/Miscible |

| Cyclohexane | Nonpolar | Data not available | Highly Soluble/Miscible | |

| Aromatics | Toluene | Nonpolar | Data not available | Highly Soluble/Miscible |

| Benzene | Nonpolar | Soluble (for 4-vinylcyclohexene)[1] | Highly Soluble/Miscible | |

| Ethers | Diethyl Ether | Weakly Polar | Soluble (for 4-vinylcyclohexene)[1] | Soluble |

| Halogenated | Dichloromethane | Polar Aprotic | Data not available | Soluble |

| Chloroform | Polar Aprotic | Sparingly Soluble[2][3] | Moderately Soluble | |

| Esters | Ethyl Acetate | Polar Aprotic | Slightly Soluble[2][3] | Slightly Soluble |

| Ketones | Acetone | Polar Aprotic | Data not available | Slightly Soluble |

| Alcohols | Ethanol | Polar Protic | Data not available | Poorly Soluble |

| Methanol | Polar Protic | Slightly Soluble[2][3] | Poorly Soluble | |

| Water | Water | Highly Polar | Insoluble[2][3] | Insoluble |

Experimental Protocol for Determining Vinylcyclohexane Solubility

The following is a detailed methodology for the quantitative determination of vinylcyclohexane solubility in an organic solvent of interest, based on the widely accepted shake-flask method followed by gas chromatography (GC) analysis.

4.1. Materials and Equipment

-

Vinylcyclohexane (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (e.g., a non-interfering hydrocarbon with a different retention time, such as dodecane)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., nonpolar polysiloxane-based)

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of vinylcyclohexane in the chosen solvent, with concentrations bracketing the expected solubility. Add a constant, known concentration of the internal standard to each standard solution.

-

Sample Preparation: Add an excess amount of vinylcyclohexane to a pre-weighed glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the excess vinylcyclohexane to settle. For finer separation, centrifuge the vial at a moderate speed.

-

Sample Extraction and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Dilution and Internal Standard Addition: Accurately dilute a known volume of the filtered saturated solution with the pure solvent. Add the same concentration of the internal standard as used in the standard solutions.

-

GC Analysis: Analyze the prepared standard solutions and the sample solution by GC-FID.

4.3. Data Analysis

-

Calibration Curve: Plot the ratio of the peak area of vinylcyclohexane to the peak area of the internal standard against the concentration of vinylcyclohexane for the standard solutions. This will generate a calibration curve.

-

Solubility Calculation: Using the peak area ratio obtained from the sample solution, determine the concentration of vinylcyclohexane in the diluted sample from the calibration curve. Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of vinylcyclohexane in the solvent at the specified temperature.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving vinylcyclohexane, based on desired solubility characteristics.

Caption: Logical workflow for vinylcyclohexane solvent selection.

Conclusion

Understanding the solubility of vinylcyclohexane is paramount for its effective use in scientific research and industrial applications. While quantitative data remains sparse, the principles of "like dissolves like" provide a strong predictive framework. Vinylcyclohexane is expected to be highly soluble in nonpolar solvents such as alkanes and aromatic hydrocarbons, with solubility decreasing in more polar environments. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The presented workflow for solvent selection serves as a practical tool for researchers and professionals in making informed decisions for their specific applications.

References

A Theoretical Exploration of Vinylcyclohexane's Molecular Orbitals: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the theoretical calculations of vinylcyclohexane's molecular orbitals. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies employed to determine the electronic structure of vinylcyclohexane. Key findings, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are presented. Furthermore, this guide details the experimental protocol for ultraviolet photoelectron spectroscopy (UPS), a technique used to validate theoretical predictions. Visual diagrams of the computational workflow and orbital interactions are provided to facilitate a comprehensive understanding.

Introduction

Vinylcyclohexane (VCH) is a valuable organic compound utilized as a monomer in the synthesis of various polymers.[1][2] Its chemical reactivity is largely governed by the electronic structure of its vinyl group and the conformational flexibility of the cyclohexane (B81311) ring. Understanding the nature and energy levels of its molecular orbitals is paramount for predicting its reactivity, stability, and potential applications in material science and drug development.

This guide focuses on the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular orbital landscape of vinylcyclohexane. DFT has proven to be a robust method for analyzing the electronic properties of organic molecules, providing a balance between computational cost and accuracy.[3]

Theoretical Background: Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals.[4][5] These MOs are formed from the linear combination of atomic orbitals (LCAO).[4] The interaction between atomic orbitals leads to the formation of bonding molecular orbitals, which are lower in energy than the constituent atomic orbitals, and antibonding molecular orbitals, which are higher in energy.[5]

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[6] A small HOMO-LUMO gap is indicative of a molecule that is more readily excitable and generally more reactive.

Computational Methodology

The theoretical calculations presented in this guide were performed using the following computational protocol.

Geometry Optimization

The initial 3D structure of vinylcyclohexane was constructed. A full geometry optimization was then performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-suited for providing accurate geometries and electronic properties for organic molecules.[3] The optimization was carried out until the forces on all atoms were less than 0.00045 Ha/Bohr.

Molecular Orbital Calculation